Diethyl oxalate
Overview
Description
Diethyl oxalate undergoes transesterification with phenol in the liquid phase over very efficient MoO3/TiO2 solid-acid sol-gel catalysts to form diphenyl oxalate. It undergoes Claisen condensation with active methylene group of ketosteroids to form glyoxalyl derivatives. It undergoes hydrogenation in the presence of high copper contented mesoporous Cu/SBA-15 catalysts to yield ethylene glycol.
Ethyl oxalate appears as a colorless liquid. Slightly denser than water and insoluble in water. Hence sinks in water. May irritate skin and mucous membranes; may be mildly toxic by ingestion; may emit irritating fumes in a fire. Vapors are much heavier than air. Used as a solvent for plastics and in the manufacture of perfumes and pharmaceuticals.
Scientific Research Applications
1. Chemical Synthesis and Catalysis
- Carbon Monoxide Coupling: Diethyl oxalate can be synthesized from carbon monoxide and ethyl nitrite. The presence of hydrogen affects this reaction, highlighting the intricate interplay of elements in chemical synthesis (Meng Fan-dong, 2002).
- Catalysis in Esterification: Research on the synthesis of this compound using rare earth composite solid superacid and microwave irradiation showcases the potential of innovative catalysts in improving esterification efficiency (Xu An-wu, 2009).
2. Energy and Materials Science
- Dye-Sensitized Solar Cells (DSSCs): this compound has been utilized as an effective additive in iodide/triiodide electrolyte for DSSCs, demonstrating a significant improvement in energy conversion efficiency (Malihe Afrooz, H. Dehghani, 2015).
- Polymer Synthesis: Its application in the synthesis of polyesters, specifically in the formation of poly (ethylene terephthalate-co-oxalate-co-sebacate) copolyesters, highlights its role in developing materials with varied thermal and mechanical properties (Zhao Yun, 2004).
3. Environmental and Sustainability Applications
- Process Design for Sustainable Production: A study on the sustainable production of this compound, considering NOx elimination, reflects an environmentally conscious approach to chemical manufacturing (Jiaxing Zhu et al., 2018).
- Hydrogenation to Ethylene Glycol: Research into the hydrogenation of this compound for ethylene glycol production addresses environmental concerns and explores more sustainable methods (Jie Ding et al., 2017).
4. Conservation and Heritage
- Conservation of Art and Heritage: this compound-based microgrouts have shown promising results in the stabilization of painted lime plasters, offering a new tool in the field of conservation (J. Porter, C. Pasian, M. Secco, 2020).
Mechanism of Action
Target of Action
Diethyl oxalate primarily targets amines . The compound’s interaction with amines is used to distinguish between primary (1°), secondary (2°), and tertiary (3°) amines .
Mode of Action
This compound interacts differently with primary, secondary, and tertiary amines . Primary amines react with this compound to form N,N-oxamide , which is a solid . Secondary amines react with this compound to form oxamic ester , which is a liquid .
Biochemical Pathways
This compound is involved in the glyoxylate cycle , a variation of the tricarboxylic acid cycle . This cycle is an anabolic pathway occurring in plants, bacteria, protists, and fungi . The glyoxylate cycle centers on the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates .
Pharmacokinetics
It’s known that this compound undergoestransesterification with phenol in the liquid phase over very efficient MoO3/TiO2 solid-acid sol-gel catalysts to form diphenyl oxalate . It also undergoes Claisen condensation with the active methylene group of ketosteroids to form glyoxalyl derivatives .
Result of Action
The result of this compound’s action depends on the type of amine it interacts with. When reacting with primary amines, it forms a solid compound, N,N-oxamide . When reacting with secondary amines, it forms a liquid compound, oxamic ester .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound undergoes transesterification in the liquid phase over specific catalysts . The presence and concentration of these catalysts in the environment can affect the efficacy and stability of this compound.
Safety and Hazards
Properties
IUPAC Name |
diethyl oxalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYACBZDAHNBPPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Record name | ETHYL OXALATE | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044472 | |
Record name | Diethyl oxalate | |
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Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl oxalate appears as a colorless liquid. Slightly denser than water and insoluble in water. Hence sinks in water. May irritate skin and mucous membranes; may be mildly toxic by ingestion; may emit irritating fumes in a fire. Vapors are much heavier than air. Used as a solvent for plastics and in the manufacture of perfumes and pharmaceuticals., Liquid, Colorless unstable liquid; [Hawley] | |
Record name | ETHYL OXALATE | |
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Boiling Point |
185.7 °C @ 760 MM HG | |
Record name | DIETHYL OXALATE | |
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Flash Point |
168 °F (NFPA, 2010), 168 °F CC | |
Record name | ETHYL OXALATE | |
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Record name | DIETHYL OXALATE | |
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Solubility |
SPARINGLY SOL IN WATER WHICH DECOMP IT GRADUALLY; MISCIBLE WITH USUAL ORG SOLVENTS, SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER, ACETONE, MISCIBLE WITH ETHYL ACETATE | |
Record name | DIETHYL OXALATE | |
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Density |
1.0785 @ 20 °C/4 °C | |
Record name | DIETHYL OXALATE | |
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Vapor Density |
5.04 | |
Record name | DIETHYL OXALATE | |
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Vapor Pressure |
0.41 [mmHg], 1 MM HG @ 47 °C | |
Record name | Diethyl oxalate | |
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Color/Form |
COLORLESS, OILY LIQUID | |
CAS No. |
95-92-1, 150992-84-0 | |
Record name | ETHYL OXALATE | |
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Record name | Diethyl oxalate | |
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Record name | 150992-84-0 | |
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Melting Point |
-38.5 °C | |
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Retrosynthesis Analysis
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